molecular formula C13H9NOS B1225139 2-(1-Naphthyl)-2-oxoethyl thiocyanate CAS No. 139679-35-9

2-(1-Naphthyl)-2-oxoethyl thiocyanate

Cat. No. B1225139
M. Wt: 227.28 g/mol
InChI Key: VXWSXLFEJJRUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthyl-based compounds involves various strategies, including green and efficient methods. For example, the synthesis of 2-aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione from the condensation of ammonium thiocyanate and aroyl chlorides with 2-hydroxy-1,4-naphthoquinone demonstrates the use of mild reaction conditions, short reaction times, and nontoxic catalysts, highlighting the potential for synthesizing similar compounds like 2-(1-Naphthyl)-2-oxoethyl thiocyanate under environmentally friendly conditions (Balouchzehi & Hassanabadi, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(1-Naphthyl)-2-oxoethyl thiocyanate can be complex, involving the formation of novel rings and frameworks. For instance, the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate leads to tetracyclic compounds, indicating the potential for intricate molecular architectures in compounds like 2-(1-Naphthyl)-2-oxoethyl thiocyanate (Nakamori, Saito, & Kasai, 1988).

Chemical Reactions and Properties

The chemical reactivity of naphthyl-based compounds can be influenced by the presence of various functional groups. For example, the palladium(II)-catalyzed oxidative dearomatization of free naphthols with alkyne units demonstrates the possibility of regioselective modifications, which could be applicable to the chemical manipulation of 2-(1-Naphthyl)-2-oxoethyl thiocyanate to yield novel derivatives with distinct properties (Gu et al., 2014).

Physical Properties Analysis

The physical properties of naphthyl-based compounds can vary widely depending on their molecular structure. For instance, the synthesis and structural analysis of 1-(1-naphthyl)dihydrouracil derivatives reveal insights into their conformations and potential physical properties, which can provide a basis for understanding the behavior of 2-(1-Naphthyl)-2-oxoethyl thiocyanate in different environments (Baltrushis et al., 1983).

Scientific Research Applications

Synthesis and Chemical Applications

2-(1-Naphthyl)-2-oxoethyl thiocyanate is a compound that has been studied in various synthetic and chemical applications. The synthesis of new heterocyclic compounds, such as 5-substituted 1H-tetrazoles, demonstrates the utility of naphthyl thiocyanates in creating compounds with potential biological activities. For instance, 4-substituted 1-naphthyl selenocyanates and thiocyanates have been synthesized from corresponding naphthylamines and converted into 5-naphthyl-1H-tetrazoles, highlighting the versatility of naphthyl thiocyanates in organic synthesis (Dişli & Salman, 2009).

Catalytic Applications

Palladium and ruthenium-catalyzed reactions involving naphthols demonstrate the application of naphthyl compounds in catalysis, leading to the synthesis of spirocyclic compounds via oxidative dearomatization or C-H bond activation approaches. Such studies reveal the potential of naphthyl derivatives in facilitating complex chemical transformations, contributing to the development of novel catalytic methods (Gu et al., 2014); (Nan et al., 2013).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, such as 2-aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione, showcases the role of naphthyl thiocyanate derivatives in producing molecules with pharmacological properties. The green synthesis approach underlines the importance of environmentally friendly methods in creating compounds with biological activity, emphasizing the relevance of naphthyl derivatives in medicinal chemistry (Balouchzehi & Hassanabadi, 2019).

Molecular Architecture Control

The manipulation of molecular architecture using naphthyl derivatives, such as the formation of mononuclear versus dinuclear copper(II) complexes, illustrates the influence of naphthyl compounds on the structure and properties of metal complexes. This research provides insights into the design and synthesis of metal-organic frameworks and coordination compounds with specific functionalities (Das & Chattopadhyay, 2013).

Future Directions

Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLFEJJRUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthyl)-2-oxoethyl thiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Reactant of Route 2
Reactant of Route 2
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Reactant of Route 3
Reactant of Route 3
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Reactant of Route 4
Reactant of Route 4
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Reactant of Route 5
Reactant of Route 5
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Reactant of Route 6
Reactant of Route 6
2-(1-Naphthyl)-2-oxoethyl thiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.